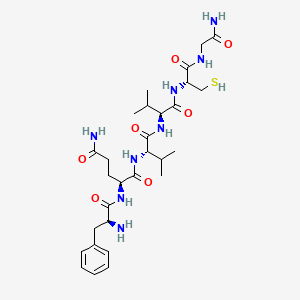![molecular formula C13H7NO B3257508 Dibenzo[b,d]furan-3-carbonitrile CAS No. 29021-90-7](/img/structure/B3257508.png)
Dibenzo[b,d]furan-3-carbonitrile
Descripción general
Descripción
Dibenzo[b,d]furan-3-carbonitrile is an organic compound with the molecular formula C13H7NO. It is a derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring. The addition of a carbonitrile group at the 3-position of the dibenzofuran structure gives rise to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzo[b,d]furan-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of dibenzofuran with a suitable nitrile source under specific conditions. For example, the reaction of dibenzofuran with butyl lithium followed by the addition of a nitrile source can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[b,d]furan-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic substitution reactions: The compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions.
Lithiation reactions: Reaction with butyl lithium results in di-lithiation, which can be further utilized in subsequent reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (for halogenation), aluminum trichloride (for Friedel-Crafts reactions), and butyl lithium (for lithiation reactions). The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, halogenation reactions yield halogenated derivatives, while Friedel-Crafts reactions can produce various substituted products .
Aplicaciones Científicas De Investigación
Dibenzo[b,d]furan-3-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dibenzo[b,d]furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,d]furan-3-carbonitrile can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound without the carbonitrile group.
Carbazole: A structurally related compound with a nitrogen atom in place of the oxygen atom in dibenzofuran.
Dibenzothiophene: A sulfur analog of dibenzofuran.
Uniqueness
This compound is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propiedades
IUPAC Name |
dibenzofuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWKBKHHKGFTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)

![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)








